molecular formula C20H17N3O6 B213635 N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

Cat. No.: B213635
M. Wt: 395.4 g/mol
InChI Key: RFWYRKRQZNEKPN-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide is a complex organic compound with a molecular formula of C20H17N3O6 and a molecular weight of 395.37 g/mol . This compound is characterized by its unique structure, which includes a furan ring, a nitro group, and an aminocarbonyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aminocarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

Molecular Formula

C20H17N3O6

Molecular Weight

395.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H17N3O6/c1-12-2-8-17(16(10-12)23(26)27)28-11-15-7-9-18(29-15)20(25)22-14-5-3-13(4-6-14)19(21)24/h2-10H,11H2,1H3,(H2,21,24)(H,22,25)

InChI Key

RFWYRKRQZNEKPN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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